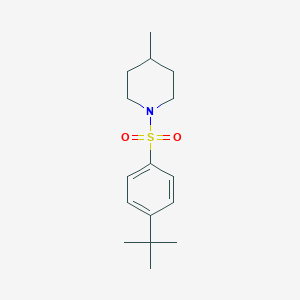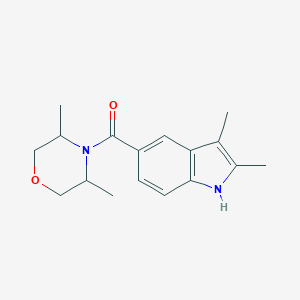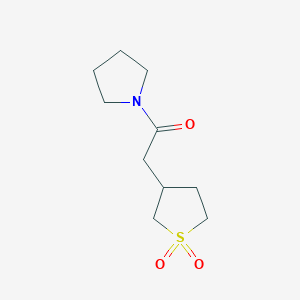![molecular formula C12H15N3O3S B241669 4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid](/img/structure/B241669.png)
4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid, also known as OTB, is a chemical compound that has been widely studied for its potential applications in scientific research. OTB is a thiosemicarbazone derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.
Wirkmechanismus
The mechanism of action of 4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways that are involved in various cellular processes. For example, in cancer cells, 4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid has a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of oxidative stress and inflammation in neurodegenerative diseases, and the inhibition of bacterial and fungal growth in infectious diseases. 4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid has also been shown to have antioxidant and anti-inflammatory effects, making it a promising candidate for use in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid in lab experiments is its ability to selectively target cancer cells and inhibit their growth. This makes it a promising candidate for use in cancer research. However, one limitation of using 4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on 4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid, including the development of new synthetic methods for producing the compound, the identification of new applications for 4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid in various disease areas, and the optimization of its pharmacological properties to enhance its efficacy and reduce its toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid and its potential interactions with other drugs and compounds.
Synthesemethoden
4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid can be synthesized using a variety of methods, including the reaction of 4-toluidine with thiosemicarbazide in the presence of acetic acid and glacial acetic acid. The resulting product can then be treated with 4-oxobutanoic acid to yield 4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid.
Wissenschaftliche Forschungsanwendungen
4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid has been studied for its potential applications in a range of scientific research areas, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid has been shown to have anti-tumor activity by inducing apoptosis in cancer cells. In neurodegenerative diseases, 4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid has been shown to have neuroprotective effects by inhibiting oxidative stress and inflammation. In infectious diseases, 4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid has been shown to have antimicrobial activity against a range of bacterial and fungal pathogens.
Eigenschaften
Produktname |
4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid |
|---|---|
Molekularformel |
C12H15N3O3S |
Molekulargewicht |
281.33 g/mol |
IUPAC-Name |
4-[2-[(4-methylphenyl)carbamothioyl]hydrazinyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H15N3O3S/c1-8-2-4-9(5-3-8)13-12(19)15-14-10(16)6-7-11(17)18/h2-5H,6-7H2,1H3,(H,14,16)(H,17,18)(H2,13,15,19) |
InChI-Schlüssel |
YDXKEFXJPXESSD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=O)CCC(=O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl 7-methyl-3-oxo-5-phenyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B241599.png)

![2-{2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethoxy]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241605.png)
![1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B241609.png)

![(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one](/img/structure/B241611.png)





![7-Chloro-2-[3-(diethylamino)propyl]-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241624.png)